Cas no 97272-02-1 (5-Phenylthiophene-2-sulfonyl Chloride)
5-Phenylthiophene-2-sulfonyl Chloride Chemical and Physical Properties
Names and Identifiers
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- 2-Thiophenesulfonylchloride, 5-phenyl-
- 5-Phenyl-2-thiophenesulfonyl chloride
- 5-Phenylthiophene-2-sulfonyl chloride
- 5-phenyl-2-thiophenesulphonyl chloride
- 5-phenyl-thiophene-2-sulfonyl chloride
- 5-Phenylthiophene-2-sulphonyl chloride
- 97272-02-1
- PS-10848
- AB29644
- CS-0237720
- J-517919
- 5-phenyl-2-thiophenesulfonyl chloride, AldrichCPR
- XDA27202
- DTXSID80540459
- SCHEMBL957340
- EN300-1865687
- 2-Thiophenesulfonylchloride,5-phenyl-
- MFCD06797460
- 5-phenylthiophene-2-sulfonylchloride
- AKOS016016450
- 2-(Chlorosulphonyl)-5-phenylthiophene
- 2-Thiophenesulfonyl chloride, 5-phenyl-
- 5-Phenylthiophene-2-sulfonyl Chloride
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- MDL: MFCD06797460
- Inchi: 1S/C10H7ClO2S2/c11-15(12,13)10-7-6-9(14-10)8-4-2-1-3-5-8/h1-7H
- InChI Key: NHRKTBLHJKMFTP-UHFFFAOYSA-N
- SMILES: ClS(C1=CC=C(C2C=CC=CC=2)S1)(=O)=O
Computed Properties
- Exact Mass: 257.95800
- Monoisotopic Mass: 257.9575995g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 304
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 70.8Ų
Experimental Properties
- Density: 1.43
- Melting Point: 85-87
- Boiling Point: 397.4°Cat760mmHg
- Flash Point: 194.1°C
- Refractive Index: 1.616
- PSA: 70.76000
- LogP: 4.42340
5-Phenylthiophene-2-sulfonyl Chloride Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Phenylthiophene-2-sulfonyl Chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 100709-1g |
5-Phenylthiophene-2-sulfonyl chloride |
97272-02-1 | 1g |
$325.00 | 2023-09-05 | ||
| Apollo Scientific | OR1361-250mg |
5-Phenylthiophene-2-sulphonyl chloride |
97272-02-1 | 95% | 250mg |
£118.00 | 2025-02-19 | |
| Apollo Scientific | OR1361-1g |
5-Phenylthiophene-2-sulphonyl chloride |
97272-02-1 | 95% | 1g |
£295.00 | 2025-02-19 | |
| TRC | P323365-10mg |
5-Phenylthiophene-2-sulfonyl Chloride |
97272-02-1 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | P323365-50mg |
5-Phenylthiophene-2-sulfonyl Chloride |
97272-02-1 | 50mg |
$ 70.00 | 2022-06-02 | ||
| TRC | P323365-100mg |
5-Phenylthiophene-2-sulfonyl Chloride |
97272-02-1 | 100mg |
$ 115.00 | 2022-06-02 | ||
| A2B Chem LLC | AC96751-250mg |
5-Phenyl-2-thiophenesulfonyl chloride |
97272-02-1 | 95% | 250mg |
$109.00 | 2024-07-18 | |
| Ambeed | A173164-1g |
5-Phenylthiophene-2-sulfonyl chloride |
97272-02-1 | 95% | 1g |
$975.0 | 2025-04-14 | |
| A2B Chem LLC | AC96751-50mg |
5-Phenyl-2-thiophenesulfonyl chloride |
97272-02-1 | 95% | 50mg |
$70.00 | 2024-07-18 | |
| A2B Chem LLC | AC96751-100mg |
5-Phenyl-2-thiophenesulfonyl chloride |
97272-02-1 | 95% | 100mg |
$87.00 | 2024-07-18 |
5-Phenylthiophene-2-sulfonyl Chloride Suppliers
5-Phenylthiophene-2-sulfonyl Chloride Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 5-Phenylthiophene-2-sulfonyl Chloride
Introduction to 5-Phenylthiophene-2-sulfonyl Chloride (CAS No. 97272-02-1) and Its Applications in Modern Chemical Biology
5-Phenylthiophene-2-sulfonyl Chloride, identified by the chemical identifier CAS No. 97272-02-1, is a significant compound in the realm of chemical biology and pharmaceutical research. This organosulfur compound, characterized by its phenylthiophene core and sulfonyl chloride functional group, has garnered considerable attention due to its versatile applications in drug discovery, material science, and synthetic chemistry. The unique structural features of this molecule make it a valuable intermediate in the synthesis of various bioactive molecules, including therapeutic agents and functional materials.
The phenylthiophene scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with biological targets in a manner that promotes pharmacological activity. The introduction of a sulfonyl chloride group at the 2-position of the thiophene ring enhances the reactivity of the molecule, making it an excellent precursor for further functionalization. This reactivity is particularly useful in constructing complex molecules through nucleophilic substitution reactions, which are fundamental in organic synthesis.
In recent years, 5-Phenylthiophene-2-sulfonyl Chloride has been explored in the development of novel pharmaceuticals. Its derivatives have shown promise as inhibitors of enzymes involved in inflammatory pathways, making them potential candidates for treating chronic inflammatory diseases. Additionally, the compound has been investigated for its role in designing metal-organic frameworks (MOFs) and other advanced materials. These materials exhibit unique properties such as high surface area and tunable porosity, which are beneficial in applications ranging from gas storage to catalysis.
The synthesis of 5-Phenylthiophene-2-sulfonyl Chloride typically involves multi-step organic transformations starting from readily available precursors. One common synthetic route involves the sulfonylation of 2-bromothiophene followed by Friedel-Crafts acylation to introduce the phenyl group. The final step often involves chlorination to convert the hydroxyl or amine group into a sulfonyl chloride. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research and industrial applications.
From a computational chemistry perspective, the molecular structure of 5-Phenylthiophene-2-sulfonyl Chloride has been extensively studied using various computational techniques. Density Functional Theory (DFT) calculations have provided insights into its electronic properties and reactivity. These studies have helped researchers predict optimal reaction conditions and understand the mechanistic pathways involved in its transformations. Such computational insights are crucial for designing experiments and optimizing synthetic routes.
The biological activity of derivatives of 5-Phenylthiophene-2-sulfonyl Chloride has been a focus of numerous research endeavors. For instance, studies have shown that certain derivatives exhibit inhibitory effects on kinases, which are enzymes overexpressed in cancer cells. By targeting these kinases, such compounds can disrupt signaling pathways that promote tumor growth and metastasis. Furthermore, the thiophene core has been found to interact with DNA and RNA, suggesting potential applications in anticancer therapies that involve nucleic acid targeting.
Material scientists have also leveraged the unique properties of 5-Phenylthiophene-2-sulfonyl Chloride to develop advanced materials with tailored functionalities. For example, its incorporation into polymers enhances thermal stability and mechanical strength. Additionally, when used as a ligand in coordination chemistry, it helps form stable complexes with transition metals that can serve as catalysts for various organic transformations. These applications highlight the compound's versatility beyond traditional pharmaceutical uses.
The environmental impact of synthesizing and using 5-Phenylthiophene-2-sulfonyl Chloride is another important consideration. Modern synthetic strategies emphasize green chemistry principles to minimize waste and reduce hazardous byproducts. For instance, catalytic methods have been developed to improve yields while reducing energy consumption. Such approaches align with global efforts to promote sustainable chemical practices.
Future research directions for 5-Phenylthiophene-2-sulfonyl Chloride include exploring its potential in nanotechnology and biomedicine. Its ability to form stable complexes with metals makes it a candidate for developing novel nanocarriers for drug delivery systems. Moreover, its derivatives could be designed to target specific biological pathways with high precision, offering new therapeutic modalities for diseases that are currently difficult to treat.
In conclusion,5-Phenylthiophene-2-sulfonyl Chloride (CAS No. 97272-02-1) is a multifaceted compound with significant implications across multiple scientific disciplines. Its structural features enable diverse applications in pharmaceuticals, materials science, and catalysis. As research continues to uncover new possibilities for this compound,5-Phenylthiophene-2-sulfonyl Chloride is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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